molecular formula C24H30N2O3 B2699951 1-(1-ethyl-5-(2-hydroxy-3-((1-phenylethyl)amino)propoxy)-2-methyl-1H-indol-3-yl)ethanone CAS No. 942850-89-7

1-(1-ethyl-5-(2-hydroxy-3-((1-phenylethyl)amino)propoxy)-2-methyl-1H-indol-3-yl)ethanone

Cat. No.: B2699951
CAS No.: 942850-89-7
M. Wt: 394.515
InChI Key: XSSCDLYTAFULIO-UHFFFAOYSA-N
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Description

1-(1-ethyl-5-(2-hydroxy-3-((1-phenylethyl)amino)propoxy)-2-methyl-1H-indol-3-yl)ethanone is a complex organic compound, often of interest in various fields of chemistry and biology due to its unique structure and reactive properties. This compound features an indole core, a characteristic moiety in many natural and synthetic biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions:

  • The synthesis of 1-(1-ethyl-5-(2-hydroxy-3-((1-phenylethyl)amino)propoxy)-2-methyl-1H-indol-3-yl)ethanone typically involves multiple steps, starting with the preparation of the indole core, followed by ethylation, and subsequent functionalization.

  • A possible synthetic route might involve the reaction of a methyl-substituted indole with ethyl halides in the presence of a base to introduce the ethyl group.

  • Subsequent steps could include the addition of hydroxy and amino groups via nucleophilic substitution and condensation reactions, employing reagents like sodium hydroxide and phenylethylamines under controlled temperature conditions.

Industrial Production Methods:

  • Industrial production would scale up these reactions using continuous flow processes to ensure consistent quality and yield.

  • Catalytic processes and solvent optimization would be crucial to enhance efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: The compound can undergo oxidation at the hydroxy group, forming carbonyl compounds.

  • Reduction: Reduction reactions could be utilized to modify the ketone or aromatic rings.

  • Substitution: Halogenation or alkylation can occur at various positions on the indole core, given suitable conditions.

Common Reagents and Conditions:

  • Oxidizing agents like potassium permanganate or Jones reagent.

  • Reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

  • Electrophilic substitution reactions using reagents like halogens, sulfuric acid, or alkylating agents.

Major Products:

  • Products of these reactions could range from hydroxylated derivatives to fully reduced aromatic rings, depending on the conditions applied.

Scientific Research Applications

1-(1-ethyl-5-(2-hydroxy-3-((1-phenylethyl)amino)propoxy)-2-methyl-1H-indol-3-yl)ethanone has a range of applications:

  • In Chemistry: Useful as a building block for synthesizing more complex molecules, particularly in organic and medicinal chemistry.

  • In Biology: Its derivatives might exhibit biological activity, making it a candidate for drug development and pharmacological studies.

  • In Medicine: Potential use in creating compounds with therapeutic properties, such as anti-inflammatory, anticancer, or antimicrobial agents.

  • In Industry: Could be utilized in the development of dyes, pigments, or as intermediates in the synthesis of various chemical products.

Mechanism of Action

The compound’s mechanism of action would involve interactions with biological macromolecules:

  • Molecular Targets: Likely targets include enzymes and receptors in biological systems, given the compound’s structure.

  • Pathways Involved: The compound could modulate pathways related to signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

  • Compounds with analogous indole structures, such as serotonin or melatonin derivatives.

  • Other hydroxyalkylated indoles or amino-substituted indoles.

Uniqueness:

  • The combination of the specific substituents on the indole core sets 1-(1-ethyl-5-(2-hydroxy-3-((1-phenylethyl)amino)propoxy)-2-methyl-1H-indol-3-yl)ethanone apart, providing it with unique physicochemical and biological properties that might be distinct from its analogs.

That should cover it all! What do you think?

Properties

IUPAC Name

1-[1-ethyl-5-[2-hydroxy-3-(1-phenylethylamino)propoxy]-2-methylindol-3-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N2O3/c1-5-26-17(3)24(18(4)27)22-13-21(11-12-23(22)26)29-15-20(28)14-25-16(2)19-9-7-6-8-10-19/h6-13,16,20,25,28H,5,14-15H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSSCDLYTAFULIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C2=C1C=CC(=C2)OCC(CNC(C)C3=CC=CC=C3)O)C(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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